4-Acetamidobenzenesulfonyl azide
Overview
Description
4-Acetamidobenzenesulfonyl azide is an organic compound widely used as a reagent in organic synthesis to introduce azide groups into molecules . It has the molecular formula CH₃CONHC₆H₄SO₂N₃ and a molecular weight of 240.24 g/mol . This compound is known for its applications in click chemistry and as a diazo transfer agent .
Mechanism of Action
Target of Action
4-Acetamidobenzenesulfonyl azide is a versatile reagent used in organic synthesis . Its primary targets are organic molecules that require the introduction of azide groups .
Mode of Action
The compound acts as a diazo transfer agent and a hydroazidation catalyst . It facilitates the introduction of azide groups into organic molecules, thereby altering their chemical structure .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific organic molecules it interacts with. It is known to be involved in the synthesis of monosaccharide-derived alcohols and non-peptidic nk3 receptor antagonists . It also participates in various organic reactions such as late-stage intermolecular C-H olefination, intramolecular isomuenchnone cycloaddition approach to antitumor agents, and Suzuki-Miyaura cross-coupling reaction .
Result of Action
The introduction of azide groups into organic molecules by this compound can significantly alter their chemical properties and biological activities . For example, it can enable the synthesis of new compounds with potential therapeutic applications, such as non-peptidic NK3 receptor antagonists .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its storage temperature should be 2-8°C . It is also insoluble in water , which can affect its reactivity and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
4-Acetamidobenzenesulfonyl azide is known for its role as a hydroazidation catalyst for the facile preparation of organoazides . It is also used as a diazo transfer agent
Molecular Mechanism
This compound is used in the synthesis of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists . It is involved in a late-stage intermolecular C-H olefination, intramolecular isomuenchnone cycloaddition approach to antitumor agents, rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates, and Suzuki-Miyaura cross-coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzenesulfonyl azide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent such as tetrahydrofuran (THF) . The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the azide group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzenesulfonyl azide undergoes various types of chemical reactions, including:
Hydroazidation: It acts as a catalyst for the preparation of organoazides.
Diazo Transfer: It is used as a diazo transfer agent in organic synthesis.
Cycloaddition Reactions: It participates in intramolecular isomuenchnone cycloaddition reactions to form complex cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium azide for azidation reactions .
- Rhodium catalysts for cycloaddition reactions .
- Organic solvents such as THF and hexanes .
Major Products Formed
Major products formed from reactions involving this compound include:
Scientific Research Applications
4-Acetamidobenzenesulfonyl azide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl azide: Similar in structure and used in similar applications, but with a different substituent on the benzene ring.
Diphenyl phosphoryl azide:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another reagent used in organic synthesis with different functional groups.
Uniqueness
4-Acetamidobenzenesulfonyl azide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a hydroazidation catalyst and a diazo transfer agent makes it particularly versatile in organic synthesis .
Properties
IUPAC Name |
N-(4-azidosulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMHWRHEGDRTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408598 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-14-7 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2158-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-ABSA?
A1: 4-Acetamidobenzenesulfonyl azide has the molecular formula C8H8N4O3S and a molecular weight of 240.25 g/mol. Spectroscopic studies, including Raman and infrared (IR) spectroscopy, have been instrumental in characterizing its structure and vibrational modes. []
Q2: How stable is 4-ABSA under high pressure?
A2: Research using Raman scattering, IR absorption, and synchrotron X-ray diffraction reveals that 4-ABSA undergoes two phase transitions under high pressure (up to ~13 GPa). The first transition, between 0.8-2 GPa, is attributed to ring distortion and CH3 group rotation, while the second, at 4.2 GPa, likely involves azide group and hydrogen bond rearrangement. []
Q3: Can 4-ABSA be used to introduce amine groups onto polymers?
A3: Yes, 4-ABSA serves as an effective reagent for introducing primary amine groups onto polysulfones. Lithiated polysulfones react with 4-ABSA, ultimately leading to aminated derivatives after reduction with sodium borohydride. This method offers a valuable alternative to traditional nitration-reduction approaches. []
Q4: How does the azide group in 4-ABSA behave under pressure?
A4: High-pressure studies indicate that the initially bent azide group in 4-ABSA undergoes progressive rotation upon compression. This rotation is linked to the compression of the unit cell along the b axis. []
Q5: Can 4-ABSA be used for sensing applications?
A5: Yes, 4-ABSA has shown promise in developing a surface-enhanced Raman scattering (SERS) nanosensor for detecting hydrogen sulfide (H2S) in living cells. The sensor, consisting of 4-ABSA functionalized gold nanoparticles (AuNPs/4-AA), exhibits high selectivity and sensitivity towards H2S. []
Q6: Can 4-ABSA be used in asymmetric synthesis?
A6: Yes, 4-ABSA plays a crucial role in the organocatalytic synthesis of chiral propargylic fluorides. It acts as a diazo-transfer reagent, enabling the formation of the key diazo intermediate that undergoes enantioselective fluorination. []
Q7: What are the advantages of using 4-ABSA in the preparation of para-esters?
A7: Using phosphorus pentoxide in the chlorosulfonation step of para-ester synthesis, where 4-ABSA is a key intermediate, increases the yield significantly. This approach enhances the conversion of N-phenylacetamide, leading to a more efficient and environmentally friendly process. []
Q8: Are there crystallographic studies on 4-ABSA?
A8: Yes, crystallographic analysis reveals that 4-ABSA exists as three independent molecules in the asymmetric unit. These molecules display planar chirality, with two sharing the same chirality and the third exhibiting the opposite enantiomer. Hydrogen bonding interactions between the amide groups result in a helical arrangement around the b axis of the unit cell. []
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